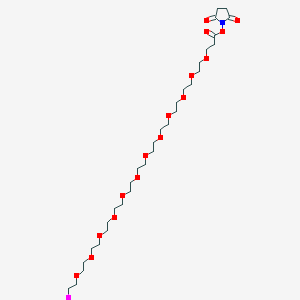
4-Nitroso-3,5-xylenol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitroso-3,5-xylenol-d6: is a deuterated derivative of 4-nitroso-3,5-xylenol, an aromatic compound characterized by the presence of a nitroso group (-NO) attached to a benzene ring substituted with two methyl groups. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitroso-3,5-xylenol-d6 typically involves the following steps:
Nitration: The starting material, 3,5-xylenol-d6, undergoes nitration to introduce a nitro group (-NO2) at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron powder or tin chloride in acidic conditions.
Nitrosation: The amino group is subsequently nitrosated to form the nitroso compound. This step involves the reaction with nitrous acid (HNO2) or other nitrosating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Purification: The final product is purified using techniques like recrystallization, distillation, or chromatography to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitroso-3,5-xylenol-d6 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products:
Oxidation: Formation of 4-nitro-3,5-xylenol-d6.
Reduction: Formation of 4-amino-3,5-xylenol-d6.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
4-Nitroso-3,5-xylenol-d6 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a probe in drug metabolism studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-nitroso-3,5-xylenol-d6 involves its interaction with molecular targets through its nitroso group. The nitroso group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent adducts, altering the function of the target molecules and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
4-Nitroso-3,5-xylenol: The non-deuterated version of the compound.
4-Nitro-3,5-xylenol: The oxidized form of the compound.
4-Amino-3,5-xylenol: The reduced form of the compound.
Comparison: 4-Nitroso-3,5-xylenol-d6 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This isotopic labeling allows for the tracking of the compound in various biological and chemical processes, providing insights into reaction mechanisms and metabolic pathways that are not easily achievable with non-deuterated compounds.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
157.20 g/mol |
Nom IUPAC |
4-nitroso-3,5-bis(trideuteriomethyl)phenol |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3/i1D3,2D3 |
Clé InChI |
ZVUJMNCTXGSXSQ-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=CC(=C1N=O)C([2H])([2H])[2H])O |
SMILES canonique |
CC1=CC(=CC(=C1N=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
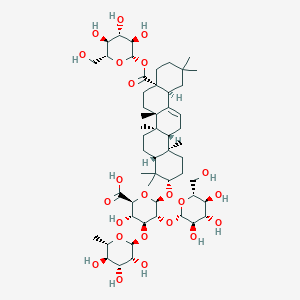
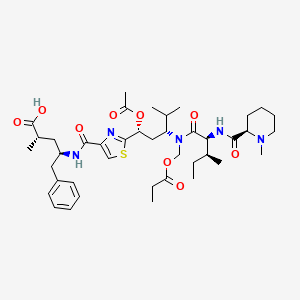
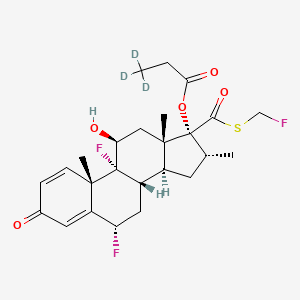


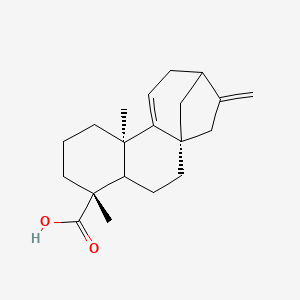

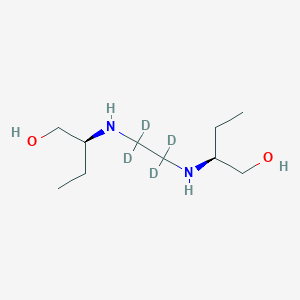
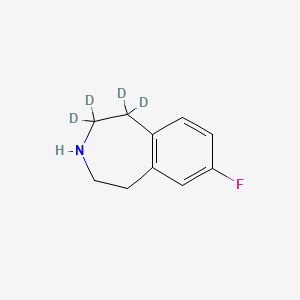
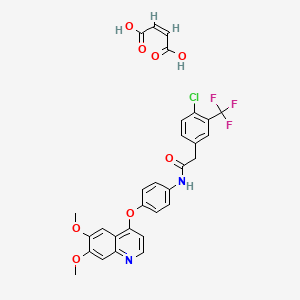
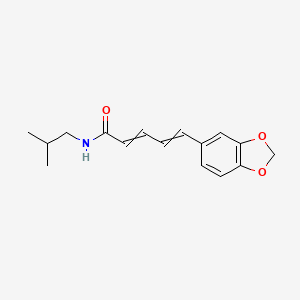
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
